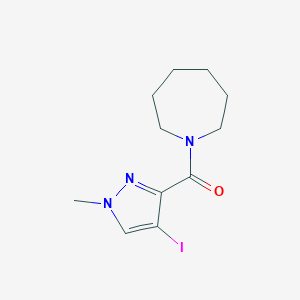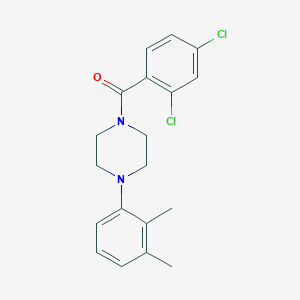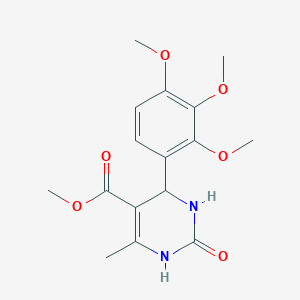![molecular formula C17H19NO3 B335720 4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B335720.png)
4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide is a chemical compound with the molecular formula C16H17NO2 It is a benzamide derivative, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N-(2-methoxyphenyl)benzamide: Similar in structure but with a hydroxy group instead of an ethoxy group.
4-ethoxy-N-(2-methylphenyl)benzamide: Similar in structure but with a methyl group instead of a methoxy group.
Uniqueness
4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-21-15-10-8-13(9-11-15)17(19)18-12-14-6-4-5-7-16(14)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
JPIVBPMUQVQNIS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Dimethyl-6-(5-methyl-2-furyl)-5-(2-phenylacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B335638.png)
![2-chloro-6-methoxy-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B335640.png)
![2-ethoxy-4-[(5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B335642.png)
![5-[(2-(4-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl propionate](/img/structure/B335643.png)
![N-[4-(6-{4-[(cyclohexylcarbonyl)amino]phenyl}[1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B335644.png)
![4-[(2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl propionate](/img/structure/B335645.png)
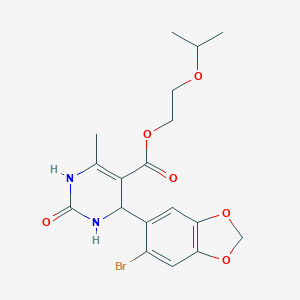
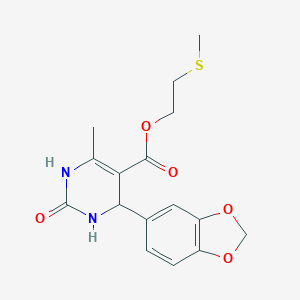
![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B335653.png)
![(2E)-4-{(1,3-benzodioxol-5-ylmethyl)[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B335655.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B335656.png)
